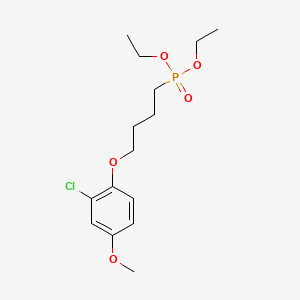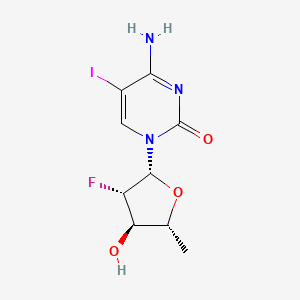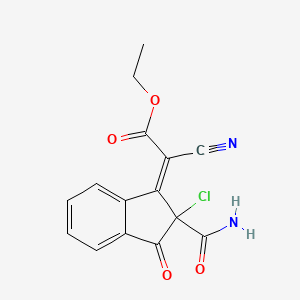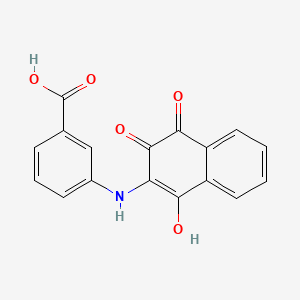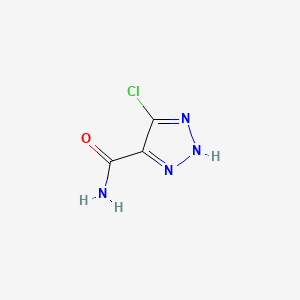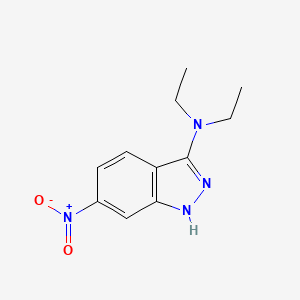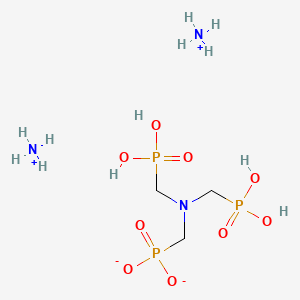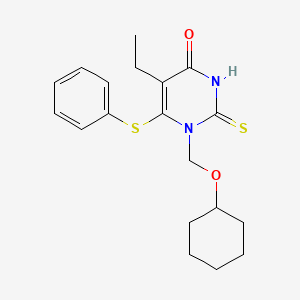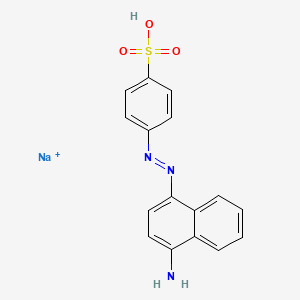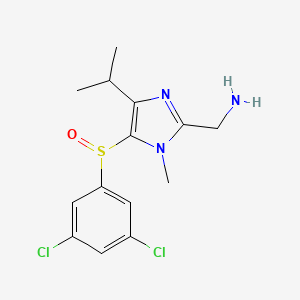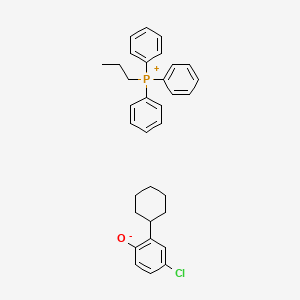
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is a chemical compound with the molecular formula C21H28BrNO3 and a molecular weight of 422.35 g/mol . This compound is known for its unique structure, which includes a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. It is used in various scientific research applications due to its distinct chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide typically involves the reaction of 4-benzoyl-3-hydroxyphenol with 2-bromoethyltriethylammonium bromide under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the presence of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or column chromatography .
化学反应分析
Types of Reactions
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The benzoyl group can be reduced to a hydroxyl group.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of azide or cyanide derivatives.
科学研究应用
Chemistry
In chemistry, (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for synthesizing complex molecules .
Biology
In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It can be used as a probe to investigate enzyme activity and protein-ligand interactions .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
作用机制
The mechanism of action of (2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide involves its interaction with specific molecular targets. The benzoyl and hydroxyphenoxy groups allow it to bind to proteins and enzymes, modulating their activity. The triethylammonium moiety enhances its solubility and facilitates its interaction with biological membranes .
相似化合物的比较
Similar Compounds
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl acrylate: Similar structure but contains an acrylate group instead of a triethylammonium bromide moiety.
4-(2-Hydroxyethoxy)benzophenone: Contains a hydroxyethoxy group instead of a triethylammonium bromide moiety.
Uniqueness
(2-(4-Benzoyl-3-hydroxyphenoxy)ethyl)triethylammonium bromide is unique due to its combination of a benzoyl group, a hydroxyphenoxy group, and a triethylammonium bromide moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
属性
CAS 编号 |
84604-79-5 |
|---|---|
分子式 |
C21H28BrNO3 |
分子量 |
422.4 g/mol |
IUPAC 名称 |
2-(4-benzoyl-3-hydroxyphenoxy)ethyl-triethylazanium;bromide |
InChI |
InChI=1S/C21H27NO3.BrH/c1-4-22(5-2,6-3)14-15-25-18-12-13-19(20(23)16-18)21(24)17-10-8-7-9-11-17;/h7-13,16H,4-6,14-15H2,1-3H3;1H |
InChI 键 |
KDVPCCLIBMLEJG-UHFFFAOYSA-N |
规范 SMILES |
CC[N+](CC)(CC)CCOC1=CC(=C(C=C1)C(=O)C2=CC=CC=C2)O.[Br-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



